7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
7-(3-Chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative with a complex substitution pattern. Its structure includes a 3-chlorobenzyl group at position 7, a 4-ethylpiperazinylmethyl moiety at position 8, and methyl groups at positions 1 and 3 of the purine core. Its design likely aims to balance lipophilicity (via the 3-chlorobenzyl group) and receptor-binding affinity (via the piperazine substituent) .
Eigenschaften
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-4-26-8-10-27(11-9-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-6-5-7-16(22)12-15/h5-7,12H,4,8-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSVTZUPCMZENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has gained attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure which includes a chlorobenzyl group and an ethylpiperazine moiety, contributing to its diverse biological activities.
- Molecular Formula : C19H23ClN6O2
- Molecular Weight : 402.88 g/mol
- CAS Number : 851940-04-0
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits potential as an antidepressant , anxiolytic , and analgesic agent. The presence of the ethylpiperazine group is significant for its interaction with serotonin and dopamine receptors, which are critical in mood regulation.
Antidepressant Activity
Research indicates that compounds similar to 7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibit antidepressant properties. For instance, studies involving animal models have demonstrated that these compounds can significantly reduce depressive behaviors in tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) .
Anxiolytic Effects
In addition to antidepressant effects, this compound has shown promise as an anxiolytic. It modulates neurotransmitter levels, particularly enhancing serotonergic and dopaminergic transmission, which are crucial in anxiety regulation .
Analgesic Properties
The analgesic potential of this compound has also been explored. It appears to inhibit pain pathways through modulation of neurotransmitter release and receptor activity .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structural components of 7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione play a crucial role in its biological activity. The chlorobenzyl group is believed to enhance receptor binding affinity while the piperazine moiety contributes to improved pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Structural and Functional Analysis
Role of the Chlorobenzyl Substituent
- Meta-substitution often enhances metabolic stability compared to para-substituted analogs .
- Electronic Effects : The electron-withdrawing chlorine atom increases the compound’s polarity, which may influence solubility and membrane permeability .
Piperazine Modifications
- 4-Ethylpiperazinylmethyl : The ethyl group in the target compound likely enhances lipophilicity compared to phenyl or methoxyphenyl groups in and . This modification could improve blood-brain barrier penetration, making the compound relevant for CNS targets .
- Comparison to 4-Phenylpiperazine Analogs: Phenylpiperazine derivatives (e.g., ) are associated with adenosine A2A receptor antagonism, but the ethyl group in the target compound may shift selectivity toward other GPCRs (e.g., dopamine D3 receptors) .
Methyl Groups at Positions 1 and 3
- The 1,3-dimethyl configuration is conserved across all analogs, suggesting its importance in stabilizing the purine core and preventing enzymatic degradation (e.g., via xanthine oxidase) .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from related structures:
- Adenosine Receptor Affinity: The 8-piperazinylmethyl substitution is a hallmark of adenosine receptor ligands. The ethyl group may reduce affinity compared to phenylpiperazine analogs but improve selectivity .
- Phosphodiesterase (PDE) Inhibition: Purine-2,6-diones are known PDE inhibitors. The 3-chlorobenzyl group could enhance PDE4/5 inhibition compared to aliphatic chains (e.g., ) due to aromatic stacking interactions .
- Metabolic Stability : The meta-chloro substitution and ethylpiperazine may confer resistance to CYP450-mediated oxidation, extending half-life compared to ortho-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
